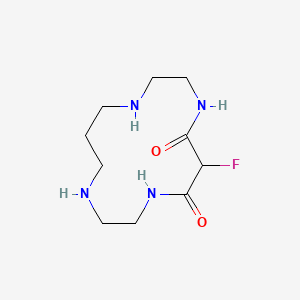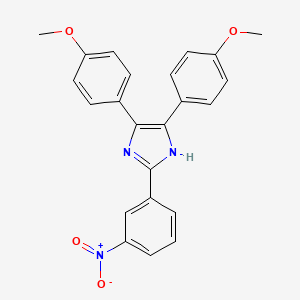
1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)- is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of two 4-methoxyphenyl groups and one 3-nitrophenyl group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)- typically involves multi-step organic reactions. One common method is the condensation of appropriate substituted benzaldehydes with glyoxal in the presence of ammonium acetate. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The methoxy groups can be demethylated using strong acids like hydrobromic acid.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, ethanol
Reduction: Hydrobromic acid, acetic acid
Substitution: Bromine, chlorine, iron(III) chloride
Major Products Formed
Oxidation: 4,5-bis(4-methoxyphenyl)-2-(3-aminophenyl)-1H-imidazole
Reduction: 4,5-bis(4-hydroxyphenyl)-2-(3-nitrophenyl)-1H-imidazole
Substitution: 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)- involves interactions with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-phenyl-
- 1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(4-nitrophenyl)-
- 1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-
Uniqueness
1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)- is unique due to the specific positioning of the nitrophenyl group at the 2-position of the imidazole ring. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
117456-94-7 |
|---|---|
Fórmula molecular |
C23H19N3O4 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C23H19N3O4/c1-29-19-10-6-15(7-11-19)21-22(16-8-12-20(30-2)13-9-16)25-23(24-21)17-4-3-5-18(14-17)26(27)28/h3-14H,1-2H3,(H,24,25) |
Clave InChI |
JEOFWOHTZYDLKM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)

![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)
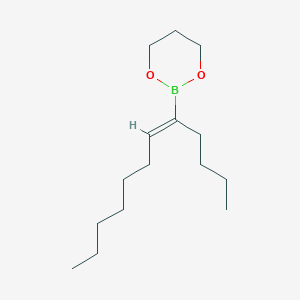
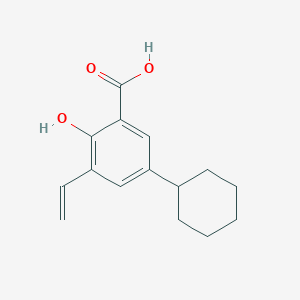
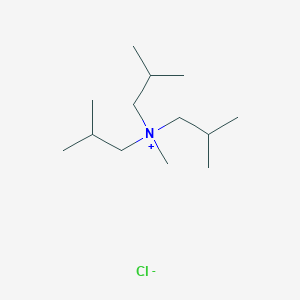
![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
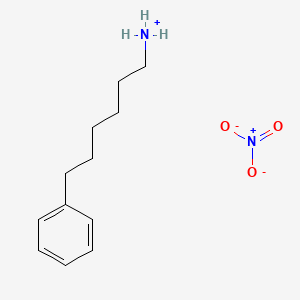

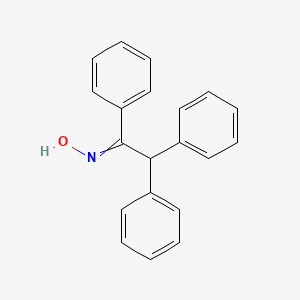
![3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine](/img/structure/B14302632.png)

